Methane-d3, (methylthio)-

Beschreibung

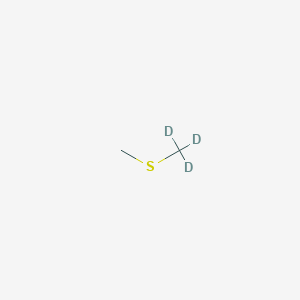

Structure

3D Structure

Eigenschaften

IUPAC Name |

trideuterio(methylsulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S/c1-3-2/h1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMFVYPAHWMCMS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197182 | |

| Record name | Methane-d3, (methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl-1,1,1-d3 sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4752-12-9 | |

| Record name | Methane-d3, (methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004752129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane-d3, (methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl-1,1,1-d3 sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

chemical and physical properties of methane-d3, (methylthio)-

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical and pharmaceutical research, the strategic incorporation of stable isotopes has emerged as a powerful tool. Among these, deuterium, the stable, non-radioactive isotope of hydrogen, plays a pivotal role. The substitution of hydrogen with deuterium can profoundly influence a molecule's physicochemical and metabolic properties, a phenomenon known as the kinetic isotope effect. This guide provides a comprehensive technical overview of a specific deuterated compound, methane-d3, (methylthio)- (CH₃SCD₃), a molecule of increasing interest for its applications as an internal standard and a building block in the synthesis of complex deuterated molecules. As a senior application scientist, this document is structured to deliver not just data, but a deeper understanding of the causality behind experimental choices and the practical applications of this unique chemical entity.

Introduction to Methane-d3, (methylthio)-

Methane-d3, (methylthio)-, also known as methyl-d3 methyl sulfide, is a deuterated analog of dimethyl sulfide (DMS). In this molecule, one of the methyl groups has its three hydrogen atoms replaced by deuterium. This seemingly subtle isotopic substitution imparts a distinct mass and vibrational frequency to the C-D bonds compared to C-H bonds, making it an invaluable tool in various analytical and research applications.

The methylthio (-SCH₃) functional group is a common motif in numerous bioactive molecules, including pharmaceuticals and natural products.[1] The introduction of a trideuteromethyl group can significantly alter the metabolic fate of a drug by slowing down cytochrome P450-mediated oxidation, which can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites.[1] Consequently, understanding the properties and synthesis of building blocks like methane-d3, (methylthio)- is of paramount importance for medicinal chemists and drug development professionals.

Physicochemical Properties

The physical and chemical properties of methane-d3, (methylthio)- are very similar to its non-deuterated counterpart, dimethyl sulfide, with minor differences arising from the increased mass of deuterium.

| Property | Value | Source(s) |

| Chemical Formula | C₂H₃D₃S | [1] |

| CAS Number | 4752-12-9 | [1][2] |

| Molecular Weight | 65.15 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 38 °C (lit.) | [2] |

| Melting Point | -98 °C (lit.) | [2] |

| Density | 0.887 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.433 (lit.) | [2] |

| Isotopic Purity | Typically ≥99 atom % D | [2] |

| Odor | Characteristic garlic or cabbage-like | [1][3] |

Note: Some physical properties are for the non-deuterated analog, dimethyl sulfide (CAS 75-18-3), and are expected to be very similar for the deuterated version.[3][4]

Synthesis and Reactivity

Conceptual Synthetic Pathway

A common method for synthesizing unsymmetrical sulfides is the Williamson ether synthesis adapted for thioethers. This would involve the reaction of sodium methylthiolate with a deuterated methyl halide, such as iodomethane-d3.

Reaction: CH₃S⁻Na⁺ + CD₃I → CH₃SCD₃ + NaI

This reaction proceeds via an Sₙ2 mechanism, where the thiolate anion acts as a nucleophile, attacking the electrophilic carbon of the deuterated methyl iodide.

Caption: Conceptual Sₙ2 synthesis of methane-d3, (methylthio)-.

Reactivity

The reactivity of methane-d3, (methylthio)- is largely dictated by the sulfur atom, which possesses two lone pairs of electrons, making it a Lewis base and a nucleophile. It can be oxidized to the corresponding sulfoxide (CH₃S(O)CD₃) and sulfone (CH₃S(O)₂CD₃). The C-D bonds are generally stronger and less reactive than C-H bonds, which is the basis of the kinetic isotope effect observed in metabolic studies.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of methane-d3, (methylthio)-. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For methane-d3, (methylthio)-, both ¹H and ¹³C NMR are informative.

Expected ¹H NMR Spectrum:

-

CH₃ group: A sharp singlet is expected for the three protons of the non-deuterated methyl group. The chemical shift will be influenced by the adjacent sulfur atom and is predicted to be in the range of δ 2.0-2.5 ppm .[5]

-

CD₃ group: Deuterium is NMR active but has a different gyromagnetic ratio and is typically not observed in a standard ¹H NMR spectrum. The deuterium atoms will not couple with the protons of the adjacent methyl group, thus simplifying the spectrum.

Expected ¹³C NMR Spectrum:

-

CH₃ carbon: A single peak is expected for the carbon of the non-deuterated methyl group. Its chemical shift is predicted to be in the range of δ 15-25 ppm .[6]

-

CD₃ carbon: The carbon of the deuterated methyl group will also appear as a single peak, but it will be split into a multiplet (a 1:1:1 triplet of triplets, appearing as a septet) due to coupling with the three deuterium atoms (spin I=1). The C-D coupling will also cause a slight upfield isotopic shift compared to a non-deuterated methyl group.

Caption: Workflow for the NMR analysis of methane-d3, (methylthio)-.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and assessing the isotopic purity of methane-d3, (methylthio)-. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separating the compound from any impurities.

Expected Mass Spectrum:

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 65 , corresponding to the molecular weight of C₂H₃D₃S.

-

The presence of a peak at m/z 62 would indicate the presence of the non-deuterated dimethyl sulfide. The relative intensities of the m/z 65 and m/z 62 peaks can be used to determine the isotopic enrichment.

-

Common fragmentation patterns for thioethers would also be expected.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of methane-d3, (methylthio)- in a volatile organic solvent (e.g., dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of volatile components.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 100 to cover the expected molecular ion and fragment ions.

-

Data Analysis: Identify the peak corresponding to methane-d3, (methylthio)- by its retention time and mass spectrum.[7]

-

Applications in Research and Drug Development

The primary application of methane-d3, (methylthio)- stems from its utility as an internal standard in quantitative analytical methods, particularly GC-MS.[8] Because its chemical and physical properties are nearly identical to its non-deuterated analog, it co-elutes from the GC column but is easily distinguished by its mass in the mass spectrometer. This allows for accurate quantification of dimethyl sulfide in complex matrices by correcting for variations in sample preparation and instrument response.

In drug development, the synthesis of molecules containing the -S-CD₃ group is of significant interest. As previously mentioned, the increased strength of the C-D bond can slow metabolic degradation at that site, potentially leading to drugs with improved efficacy and safety profiles. Methane-d3, (methylthio)- can serve as a precursor or a synthon in the multi-step synthesis of such deuterated drug candidates.

Safety and Handling

Methane-d3, (methylthio)- should be handled with the same precautions as its non-deuterated counterpart, dimethyl sulfide, which is a highly flammable and volatile liquid with a strong, unpleasant odor.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use explosion-proof equipment where necessary.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.

While deuterated compounds are not radioactive, it is crucial to follow standard laboratory safety protocols for handling chemicals.

Conclusion

Methane-d3, (methylthio)- is a valuable chemical tool for researchers in various scientific disciplines. Its unique isotopic signature makes it an ideal internal standard for the accurate quantification of dimethyl sulfide. Furthermore, its role as a potential building block in the synthesis of deuterated pharmaceuticals highlights its importance in the ongoing quest to develop safer and more effective drugs. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

Ridgway, R. G., et al. "Methodology for Analyzing Dimethyl Sulfide and Dimethyl Sulfoniopropionate in Seawater Using Deuterated Internal Standards." Analytical Chemistry, ACS Publications, [Link].

-

RSC Publishing. "Identification of dimethyl sulfide in dimethyl sulfoxide and implications for metal-thiolate disulfide exchange reactions." [Link].

-

MDPI. "Analysis of Three Dimethyl Sulfides in Freshwater Lakes Using Headspace Solid-Phase Microextraction-Gas Chromatography with Flame Photometric Detection." MDPI, 14 Apr. 2024, [Link].

-

Wikipedia. "Dimethyl sulfide." [Link].

-

PubChem. "Dimethyl Sulfide." [Link].

-

ResearchGate. "New method of dimethyl sulfide synthesis." [Link].

-

PubMed. "A New Analytical Method to Measure S-methyl-l-methionine in Grape Juice Reveals the Influence of Yeast on Dimethyl Sulfide Production During Fermentation." [Link].

-

Chemistry Steps. "13C Carbon NMR Spectroscopy." [Link].

-

Oregon State University. "13C NMR Chemical Shift." [Link].

-

ResearchGate. "¹H NMR spectra of 1 in CD3SOCD3." [Link].

-

Agilent. "Application Note 032." [Link].

-

Compound Interest. "A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES." [Link].

Sources

- 1. CAS 4752-12-9: (methyl sulfide)-1,1,1-D3 | CymitQuimica [cymitquimica.com]

- 2. Dimethyl-1,1,1-d3 sulfide D 99atom , 98 CP 4752-12-9 [sigmaaldrich.com]

- 3. Dimethyl sulfide - Wikipedia [en.wikipedia.org]

- 4. Dimethyl Sulfide | (CH3)2S | CID 1068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. compoundchem.com [compoundchem.com]

- 7. Analysis of Three Dimethyl Sulfides in Freshwater Lakes Using Headspace Solid-Phase Microextraction-Gas Chromatography with Flame Photometric Detection [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Methane-d3, (methylthio)-: Exact Mass, Isotopic Purity, and Application as a Mass Spectrometry Internal Standard

For analytical chemists, atmospheric researchers, and drug development professionals, the implementation of Stable Isotope-Labeled Internal Standards (SIL-IS) is the cornerstone of robust mass spectrometry (MS) quantification. Methane-d3, (methylthio)- (IUPAC: methyl(trideuteromethyl)sulfane), universally referred to in the literature as dimethyl sulfide-d3 ( d3 -DMS) , serves as a premier model for understanding the critical interplay between exact mass, isotopic purity, and analytical integrity.

While extensively utilized in atmospheric chemistry to track marine sulfur emissions and their impact on cloud condensation nuclei , the mechanistic principles governing its use apply directly to bioanalytical workflows, including the quantification of volatile sulfur-containing drug metabolites in pharmacokinetic (PK) assays. This guide deconstructs the physicochemical properties of d3 -DMS and provides a self-validating protocol for its use in trace-level MS quantification.

Physicochemical Properties & Exact Mass Rationale

To design an interference-free MS method, one must understand the exact mass of the analyte and its stable isotope tracer. Table 1 summarizes the core quantitative data for d3 -DMS.

Table 1: Quantitative Physicochemical Properties of d3 -DMS

| Property | Value | Analytical Significance |

| Chemical Name | Methane-d3, (methylthio)- | Standardized nomenclature for regulatory filing. |

| Common Name | Dimethyl sulfide-d3 ( d3 -DMS) | Common literature designation. |

| CAS Number | 4752-12-9 | Unique identifier for reagent sourcing. |

| Molecular Formula | C2H3D3S (or CH3SCD3 ) | Indicates a tri-deuterated methyl group. |

| Molecular Weight | 65.15 g/mol | Bulk macroscopic mass. |

| Exact Mass | 65.0379 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |

| Typical Isotopic Purity | ≥ 99 atom % D | Prevents baseline inflation of the natural analyte. |

(Data sourced from authoritative chemical standards )

The Causality of the +3 Da Mass Shift

The selection of a tri-deuterated standard ( d3 ) over a di-deuterated ( d2 ) standard is not arbitrary; it is dictated by the isotopic distribution of sulfur. Natural DMS ( CH3SCH3 ) has an exact mass of 62.0190 Da. In Chemical Ionization Mass Spectrometry (CIMS), the protonated molecular ion [M+H]+ occurs at m/z 63 . However, sulfur possesses a heavy stable isotope, 34S (approx. 4.2% natural abundance), which creates a natural M+2 isotopologue peak at m/z 65 .

If a d2 -DMS standard were used, its protonated ion would also appear at m/z 65. In low-resolution quadrupole systems (unit mass resolution), the natural 34S peak and the d2 standard peak would merge, causing severe isobaric interference. By utilizing d3 -DMS, the protonated standard peak is shifted to m/z 66 , providing a clean, interference-free analytical channel that completely bypasses the natural heavy isotopes of the target analyte .

The Causality of Isotopic Purity

In trace analysis—whether measuring marine DMS at 10 parts-per-trillion (ppt) or a drug metabolite at picogram-per-milliliter (pg/mL) levels—isotopic purity of the internal standard is non-negotiable.

If the isotopic purity of d3 -DMS is compromised (e.g., only 95% atom % D), the remaining 5% consists of lower isotopologues, including d0 -DMS (unlabeled natural DMS). Because the internal standard is often spiked into the sample at concentrations significantly higher than the limit of detection to ensure a stable signal, a d0 contamination directly adds to the natural analyte signal. This cross-talk artificially inflates the baseline, destroys the signal-to-noise ratio, and leads to false-positive quantifications . A purity of ≥ 99 atom % D ensures the internal standard acts as a strictly independent variable.

Experimental Protocol: Continuous Underway Analysis via APCI-CIMS

The following methodology outlines a self-validating system for quantifying trace volatile compounds using d3 -DMS as an internal standard. This specific workflow is adapted from shipboard continuous Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry , but the logical framework is identical to continuous-flow bioanalytical assays.

Step-by-Step Methodology

-

Standard Preparation and Calibration:

-

Procure a high-pressure aluminum cylinder containing 1–5 ppm d3 -DMS in ultra-high purity N2 .

-

Calibrate mass flow controllers using a digital bubble flow meter to ensure a highly precise delivery rate.

-

-

Matrix Equilibration:

-

Pass the liquid sample (e.g., seawater or biological fluid) through a porous Teflon membrane equilibrator at a constant flow rate (e.g., 2–4 L/min). This extracts the dissolved volatile gases into the headspace air stream.

-

-

Continuous Spiking (The Self-Validating Mechanism):

-

Continuously introduce the gaseous d3 -DMS standard into the equilibrated gas stream to achieve a constant background concentration (e.g., 550 ppt).

-

Causality: By mixing the standard with the sample before ionization, the d3 -DMS is subjected to the exact same matrix effects (e.g., humidity fluctuations, competitive ionization) as the natural analyte. If source fouling causes a 10% drop in overall ionization efficiency, both the m/z 63 and m/z 66 signals drop proportionally, keeping their ratio perfectly stable.

-

-

Ionization and Mass Filtration:

-

Direct the mixed gas stream into the APCI source. Water vapor acts as the reagent gas, ionizing the molecules via proton transfer to form CH3SCH3H+ (m/z 63) and CH3SCD3H+ (m/z 66).

-

Utilize a quadrupole mass spectrometer to rapidly alternate filtration between m/z 63 and m/z 66.

-

-

Drift-Corrected Quantification:

-

Record the ion counts via an electron multiplier.

-

Calculate the absolute concentration of natural DMS by multiplying the known concentration of the d3 -DMS spike by the ratio of the natural signal (m/z 63) to the standard signal (m/z 66).

-

Workflow Visualization

The logical flow of the self-validating analytical system is mapped below. Note how the continuous spike merges with the sample prior to the critical ionization step.

Analytical workflow for quantifying trace volatile analytes using a d3-DMS internal standard.

References

-

Jernigan, C. M., et al. "Efficient production of carbonyl sulfide in the low-NOx oxidation of dimethyl sulfide." Geophysical Research Letters, 49, e2021GL096838 (2022). URL: [Link]

-

Saltzman, E. S., De Bruyn, W. J., Lawler, M. J., Marandino, C. A., and McCormick, C. A. "A chemical ionization mass spectrometer for continuous underway shipboard analysis of dimethylsulfide in near-surface seawater." Ocean Science, 5, 537–546 (2009). URL: [Link]

-

Lennartz, S. T., et al. "The influence of dissolved organic matter on the marine production of carbonyl sulfide (OCS) and carbon disulfide (CS2) in the Peruvian upwelling." Ocean Science, 15, 1071–1090 (2019). URL: [Link]

Comprehensive NMR Spectroscopic Analysis of Methane-d3, (methylthio)- (CH3SCD3)

A Technical Guide for Structural Validation and Isotopic Purity Assessment

Executive Summary & Theoretical Grounding

Methane-d3, (methylthio)-, commonly known as methyl-d3 methyl sulfide (CH3SCD3, CAS 4752-12-9), is a critical isotopically labeled standard used extensively in mass spectrometry and mechanistic physical organic chemistry. As a Senior Application Scientist, I approach the characterization of this molecule not just as a routine analytical task, but as a study in symmetry breaking.

In standard1, the symmetry of the molecule yields a single, intense 1H NMR resonance at 2.11 ppm[1]. However, the substitution of three protons with deuterium (2H, I=1) on one methyl group fundamentally alters the spin system[2]. The heavier deuterium atom lowers the zero-point vibrational energy of the C-D bond, causing a primary isotope effect that shields the attached 13C nucleus, shifting it upfield[3]. Furthermore, the introduction of spin-1 nuclei generates complex scalar coupling networks that serve as definitive proof of isotopic labeling.

Quantitative NMR Spectral Data

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for pure CH3SCD3.

Table 1: 1H NMR Spectral Data (300 MHz, CDCl3, 298 K)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|---|

| 1H | 2.11 | Singlet (s) | 3.00H | N/A | -S-CH3 |

| 1H | ~2.09 | Quintet (p) | <0.05H | 2J_HD ≈ 2.0 | -S-CHD2 (Residual impurity) |

Table 2: 13C{1H} NMR Spectral Data (75 MHz, CDCl3, 298 K)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| 13C | 19.0 | Singlet (s) | N/A | -S-CH3 |

| 13C | ~18.2 | Septet (sep) | 1J_CD ≈ 21.5 | -S-CD3 |

Table 3: 2H NMR Spectral Data (46 MHz, CHCl3, 298 K)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|

| 2H | 2.11 | Broad Singlet (br s) | -S-CD3 |

Caption: Spin-spin coupling logic for the 13C NMR septet of the CD3 group.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the NMR acquisition must be treated as a self-validating system. The protocol below is designed to not only acquire the spectrum but to mathematically prove the isotopic purity of the sample.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 25 mg of CH3SCD3 in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 provides the necessary 2H lock signal to stabilize the magnetic field (B0), while TMS provides an absolute zero reference (0.00 ppm) to ensure chemical shift accuracy.

-

Probe Tuning and Matching: Tune the NMR probe specifically to the Larmor frequencies of 1H and 13C. Causality: Proper impedance matching maximizes radiofrequency (RF) power transfer, which is critical for detecting the low-sensitivity 13C septet signal.

-

Shimming and Locking: Perform automated or manual gradient shimming on the CDCl3 lock signal. Causality: Correcting magnetic field inhomogeneities ensures that the4[4], preventing the overlapping of the fine septet splitting in the 13C spectrum.

-

1H Acquisition: Execute a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2 seconds. Acquire 16 scans.

-

13C Acquisition: Execute a power-gated 1H-decoupled sequence (zgpg30) with a D1 of 3 seconds. Acquire 1024 scans. Causality: 1H decoupling collapses the -CH3 carbon into a sharp singlet, enhancing its signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). The -CD3 carbon remains a septet because deuterium is not decoupled.

The Self-Validation Check

The protocol validates itself through internal integration ratios. If the sample is pure CH3SCD3 (>99% D), the 1H NMR will display a singlet at 2.11 ppm integrating to exactly 3.00. If unlabelled DMS is present, the integration will exceed 3.00, or a secondary signal will appear. The presence of a residual quintet at ~2.09 ppm (integrating to <0.05) quantifies the trace -CHD2 impurity, acting as an internal quality control metric.

Caption: Workflow for high-resolution NMR acquisition of CH3SCD3.

Advanced Applications in Research

The precise characterization of CH3SCD3 is not merely an academic exercise; it underpins critical environmental and chemical research:

-

Marine Biogeochemistry (APCI-MS): CH3SCD3 is the gold-standard internal standard for quantifying dimethyl sulfide (DMS) in seawater. In continuous underway shipboard analysis using Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS), CH3SCD3 is5[5]. This provides a distinct, non-interfering channel from native DMS (m/z 63), allowing for parts-per-trillion (ppt) sensitivity.

-

Mechanistic Photochemistry: In physical organic chemistry, CH3SCD3 is utilized to trace radical formation pathways. During 6[6], analyzing the ratio of CH3S• versus CD3S• radicals allows researchers to definitively prove that the reaction proceeds via C-S bond scission rather than H-atom abstraction.

References

-

ChemicalBook. "Dimethyl sulfide(75-18-3) 1H NMR spectrum". ChemicalBook.1

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". J. Org. Chem. / Organometallics. 3

-

LGC Standards / CDN Isotopes. "CERTIFICATE OF ANALYSIS: Dimethyl-1,1,1-d3 Sulfide (CAS 4752-12-9)". LGC Standards. 2

-

Spiese, C. E., et al. "Dimethylsulfide membrane permeability, cellular concentrations and implications for physiological functions in marine algae". ResearchGate.4

-

Saltzman, E. S., et al. "A chemical ionization mass spectrometer for continuous underway shipboard analysis of dimethylsulfide in near-surface seawater". Ocean Science. 5

-

Jones, A., et al. "Free radicals by mass spectrometry. XXXVIII. Primary steps in the mercury-photosensitized decompositions of dimethyl sulfide". Canadian Science Publishing. 6

Sources

thermodynamic properties and vapor pressure of methane-d3, (methylthio)-

An In-depth Technical Guide to the Thermodynamic Properties and Vapor Pressure of Methane-d3, (methylthio)-

Abstract

This technical guide provides a comprehensive analysis of the , a deuterated isotopologue of dimethyl sulfide. Recognizing the scarcity of direct experimental data for this specific compound, this paper adopts a rigorous scientific approach by first establishing a baseline with the well-documented properties of its non-deuterated counterpart, dimethyl sulfide (CH₃SCH₃). Subsequently, it delves into the fundamental principles of kinetic isotope effects to predict the influence of deuterium substitution on key thermodynamic parameters. This guide is intended for researchers, scientists, and professionals in drug development and other fields where isotopic labeling is employed for mechanistic studies, quantitative analysis, or as tracers. It combines theoretical explanations with practical, field-proven experimental methodologies for the determination of these essential physicochemical properties.

Introduction: The Significance of Isotopic Labeling and Thermodynamic Characterization

Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a powerful tool in scientific research. The substitution of hydrogen with deuterium (²H or D) is particularly common, as it can elucidate reaction mechanisms, serve as an internal standard in mass spectrometry-based quantification, and, in some cases, modify metabolic pathways of pharmacologically active compounds. The compound of interest, methane-d3, (methylthio)- (CD₃SCH₃), is a deuterated form of dimethyl sulfide. Understanding its thermodynamic properties—such as enthalpy, entropy, and Gibbs free energy—and its vapor pressure is crucial for its purification, storage, and application in various experimental setups.

Thermodynamic and Vapor Pressure Properties of Dimethyl Sulfide (CH₃SCH₃)

Dimethyl sulfide (DMS) is a volatile organosulfur compound with a characteristic odor. Its thermodynamic properties are well-documented and serve as our essential baseline.

Key Thermodynamic Properties

The fundamental thermodynamic properties of liquid dimethyl sulfide are summarized in the table below. These values are critical for understanding the energy requirements and spontaneity of processes involving this compound.

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | -62.8 | kJ/mol |

| Standard Molar Enthalpy of Vaporization | ΔvapH° | 28.44 | kJ/mol |

| Standard Molar Entropy (liquid) | S°(l) | 199.4 | J/(mol·K) |

| Molar Heat Capacity (liquid) | Cp(l) | 115.5 | J/(mol·K) |

| Normal Boiling Point | Tboil | 310.3 | K |

| Normal Melting Point | Tfus | 175.1 | K |

Note: Values are at standard conditions (298.15 K and 1 bar) unless otherwise specified. Data is compiled from various sources, including the NIST Chemistry WebBook.[1][2]

Vapor Pressure

The vapor pressure of a compound is a critical parameter for distillation, handling, and understanding its environmental fate. The temperature dependence of the vapor pressure of dimethyl sulfide can be accurately described by the Antoine equation:

log₁₀(P) = A - (B / (T + C))

Where:

-

P is the vapor pressure in bar.

-

T is the temperature in Kelvin.

-

A, B, and C are the Antoine coefficients.

For dimethyl sulfide, the following coefficients are applicable over a wide temperature range:

| Coefficient | Value |

| A | 4.1037 |

| B | 1166.8 |

| C | -44.5 |

Source: NIST Chemistry WebBook.[2]

The Influence of Deuterium Substitution: Vapor Pressure Isotope Effect (VPIE)

The substitution of hydrogen with deuterium results in a change in the mass and the vibrational frequencies of the molecule. This, in turn, affects the zero-point energy (ZPE) of the molecule. In the condensed phase (liquid or solid), intermolecular forces also play a role. The combination of these factors leads to a difference in the vapor pressure between the deuterated and non-deuterated compounds, an effect known as the Vapor Pressure Isotope Effect (VPIE).[3]

The VPIE is defined as the ratio of the vapor pressure of the light isotopologue (P_H) to that of the heavy one (P_D).

-

If P_H / P_D > 1 (or ln(P_H / P_D) > 0), it is a normal isotope effect.

-

If P_H / P_D < 1 (or ln(P_H / P_D) < 0), it is an inverse isotope effect.

For many deuterated compounds, an inverse effect is observed at higher temperatures, meaning the deuterated compound is more volatile.[4] This is because the change in vibrational frequencies upon condensation is greater for the lighter isotopologue, leading to a larger enthalpy of vaporization for the H-containing compound. As temperature decreases, this effect can diminish and even cross over to a normal effect.[4]

For methane-d3, (methylthio)- (CD₃SCH₃), we can predict an inverse VPIE at temperatures near its boiling point. This implies that CD₃SCH₃ will have a slightly higher vapor pressure and a slightly lower boiling point than CH₃SCH₃. The enthalpy of vaporization for the deuterated compound is also expected to be slightly lower.

Sources

Laboratory Synthesis Pathways and Validation Protocols for Methane-d3, (methylthio)-

Target Molecule: Methane-d3, (methylthio)- ( CD3SCH3 ) Synonyms: Methyl-d3 methyl sulfide, Trideuterated dimethyl sulfide (d3-DMS) CAS Registry Number: 4752-12-9

Executive Summary & Application Context

Methane-d3, (methylthio)- is a highly specialized, isotopically labeled organosulfur compound. In modern analytical chemistry, its primary utility lies in high-precision mass spectrometry, where it serves as the gold-standard internal standard for quantifying trace dimethyl sulfide (DMS) in marine, atmospheric, and metabolic studies .

Because the target molecule is highly volatile (boiling point ~37 °C) and the deuterated precursors are cost-prohibitive, standard organic synthesis workflows are inadequate. As a Senior Application Scientist, I have designed this whitepaper to move beyond generic reaction steps. Here, we explore the causality behind the synthetic choices, detailing a self-validating, closed-system protocol that prevents product loss, avoids isotopic dilution, and guarantees high-purity yields.

Mechanistic Pathway: The SN2 Thioether Synthesis

The most efficient and scalable laboratory route to CD3SCH3 relies on a bimolecular nucleophilic substitution ( SN2 ) reaction.

Causality of Reagent Selection

Theoretically, one could react sodium methanethiolate-d3 ( CD3SNa ) with iodomethane ( CH3I ). However, CD3SNa is unstable and prohibitively expensive. The field-proven, inverse approach is to react commercially available, inexpensive sodium methanethiolate ( CH3SNa ) with highly pure iodomethane-d3 ( CD3I ). Sulfur is a highly polarizable, "soft" nucleophile, which ensures a rapid, complete backside attack on the electrophilic carbon of CD3I , even at low temperatures.

Reaction Equation

CH3S−Na++CD3IDiglyme, 0 °C→45 °CCD3SCH3↑+NaI

S_N2 Mechanism for CD3SCH3 synthesis highlighting electron transfer and bond formation.

Experimental Workflow: A Self-Validating Protocol

The Pitfall of Standard Workflows: Standard organic laboratory practices involving liquid-liquid extraction and rotary evaporation will fail catastrophically here. Applying a vacuum or attempting to boil off a low-boiling extraction solvent (like diethyl ether or dichloromethane) will result in the complete vaporization and loss of the CD3SCH3 product.

The Expert Solution: We bypass extraction entirely. By conducting the reaction in a high-boiling, aprotic solvent—specifically Diglyme (diethylene glycol dimethyl ether, bp 162 °C)—we create a massive boiling point differential. We can then directly distill the volatile product out of the reaction matrix as it forms, capturing it in a cryogenic trap.

Step-by-Step Methodology

-

System Preparation (Air-Free): Assemble a 2-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a short-path distillation head connected to a Schlenk line. Connect the receiving flask to a cryogenic trap maintained at -78 °C using a dry ice/acetone bath. Purge the entire system with dry N2 for 15 minutes to prevent thiol oxidation.

-

Solvent & Reagent Loading: Suspend 1.1 equivalents of anhydrous sodium methanethiolate ( CH3SNa ) in 50 mL of anhydrous Diglyme under continuous N2 flow.

-

Electrophile Addition: Cool the reaction flask to 0 °C using an ice bath. Place 1.0 equivalent of iodomethane-d3 ( CD3I , >99.5 atom % D) in the dropping funnel. Add the CD3I dropwise over 30 minutes. The slow addition controls the exothermic nature of the SN2 reaction and prevents premature vaporization of the unreacted CD3I (bp 42 °C).

-

Reaction & Direct Distillation: Remove the ice bath and allow the mixture to warm to room temperature. Gradually heat the reaction flask to 45–50 °C. The product, CD3SCH3 (bp ~37 °C), will vaporize, travel through the short-path head, and condense exclusively in the -78 °C cryogenic trap. The high-boiling Diglyme and the NaI byproduct remain safely in the reaction flask.

-

Storage & Handling: Working quickly in a fume hood, transfer the condensed CD3SCH3 to an amber glass ampoule, backfill with argon, and flame-seal or cap tightly with a PTFE septum. Store at -20 °C to maintain isotopic integrity and prevent volatilization.

Cryogenic direct-distillation workflow designed to prevent the loss of volatile CD3SCH3.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized internal standard, the product must be validated for both chemical purity and isotopic enrichment. The mass difference between ambient DMS and the deuterated standard is the critical mechanism for distinguishing signals in underway shipboard mass spectrometry .

Table 1: Physicochemical Properties and Analytical Signatures

| Parameter | Value / Characteristic |

| Chemical Formula | C2H3D3S |

| Molecular Weight | 65.15 g/mol |

| Boiling Point | 37 - 38 °C |

| Density | ~0.89 g/mL at 25 °C |

| 1H NMR ( CDCl3 , 400 MHz) | δ 2.10 (s, 3H, −CH3 ) (Note: The CD3 group is invisible in 1H NMR) |

| 13C NMR ( CDCl3 , 100 MHz) | δ 15.8 (s, −CH3 ), δ 14.9 (septet, JCD≈21 Hz, −CD3 ) |

| Mass Spectrometry (EI, 70 eV) | m/z 65 ( M+ ) |

| Mass Spectrometry (CI mode) | m/z 66 ( [M+H]+ ) |

| Isotopic Purity Target | > 99 atom % D |

Self-Validation Check: The presence of a singlet at δ 2.10 in the 1H NMR spectrum confirms the intact −CH3 group. The absence of any other proton signals confirms that no proton exchange occurred on the −CD3 group during synthesis. The 13C NMR septet is the definitive proof of the trideuterated methyl carbon coupling to three spin-1 deuterium nuclei.

References

-

A chemical ionization mass spectrometer for continuous underway shipboard analysis of dimethylsulfide in near-surface seawater Source: Ocean Science (Copernicus Publications), 2009. URL:[Link]

-

SCALE Cruise Report: Continuous DMS Measurement and Isotopic Standards Source: British Oceanographic Data Centre (BODC). URL:[Link]

-

Methane-d3, (methylthio)- Chemical and Isotopic Data Source: NIST Chemistry WebBook, SRD 69. URL:[Link]

High-Precision Quantification of Dimethyl Sulfide via Isotope Dilution Mass Spectrometry (IDMS) using Methane-d3, (methylthio)-

Introduction & Mechanistic Rationale

Dimethyl sulfide (DMS) is a highly volatile organosulfur compound with profound significance across multiple scientific disciplines. In environmental chemistry, it is the primary natural source of atmospheric sulfur, regulating cloud condensation nuclei and global climate[1]. In the food and beverage industry, particularly brewing, DMS is a critical flavor compound; while desirable in trace amounts, concentrations exceeding 100 µg/L produce an off-putting "cooked cabbage" defect[2].

The analytical quantification of DMS presents severe challenges. With a boiling point of 37.3 °C, it is highly susceptible to evaporative losses during sample handling. Furthermore, complex matrices (e.g., seawater, wort, or biological fluids) drastically alter extraction efficiencies. To overcome these limitations, Stable Isotope Dilution Assays (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) represent the gold standard[3].

By utilizing methane-d3, (methylthio)- (commonly known as DMS-d3) as an internal standard, the protocol becomes a self-validating system. Because the isotopologue shares identical physicochemical properties with endogenous DMS, it undergoes the exact same matrix suppression, partitioning kinetics, and evaporative losses. The mass spectrometer resolves the two compounds purely by mass, allowing the absolute concentration to be calculated from the isotopic ratio, completely independent of absolute extraction recovery[3].

Chemical Properties & Internal Standard Validation

Selecting the correct isotopologue is critical. Methane-d3, (methylthio)- features a single trideuterated methyl group, providing a +3 Da mass shift. This mass difference is optimal as it prevents isotopic overlap with the natural heavy isotopes of sulfur (e.g., ³⁴S) present in the unlabeled analyte.

Table 1: Physicochemical and Mass Spectrometric Parameters

| Parameter | Dimethyl Sulfide (Unlabeled Analyte) | Methane-d3, (methylthio)- (Internal Standard) |

| IUPAC / Systematic Name | (Methylsulfanyl)methane | Trideuterio(methylsulfanyl)methane |

| Formula | C₂H₆S | C₂H₃D₃S |

| Molecular Weight | 62.13 g/mol | 65.15 g/mol [4] |

| CAS Registry Number | 75-18-3 | 4752-12-9[4] |

| Boiling Point | 37.3 °C | ~37.0 °C |

| Quantifier Ion (SIM) | m/z 62 | m/z 65 |

| Qualifier Ion (SIM) | m/z 47 | m/z 50 |

Experimental Workflow

The following workflow illustrates the mechanistic progression of the HS-SPME-IDMS protocol.

Figure 1: Workflow for the quantification of DMS using HS-SPME and Isotope Dilution GC-MS.

Detailed Step-by-Step Protocol

Reagent Preparation

Causality Note: Due to the extreme volatility of DMS, all stock solutions must be prepared in cold solvents and stored in headspace-free vials to prevent partitioning into the air[5].

-

Internal Standard Stock: Dissolve methane-d3, (methylthio)- in cold absolute ethanol (-20 °C) to yield a concentration of 1.0 mg/mL.

-

Working IS Solution: Dilute the stock solution in cold 4% aqueous ethanol to a working concentration of 1.0 µg/mL.

-

Calibration Standards: Prepare unlabeled DMS calibration standards ranging from 10 to 200 µg/L in a matrix matched to the sample (e.g., 4% ethanol for beer analysis)[5].

Sample Preparation & Salting-Out

-

Transfer exactly 5.0 mL of the liquid sample (e.g., beer, seawater) into a 20 mL glass headspace vial.

-

Add 1.5 g of Sodium Chloride (NaCl) to the vial.

-

Mechanistic Insight: The addition of NaCl induces a "salting-out" effect. By increasing the ionic strength of the aqueous phase, the solubility of the non-polar DMS is drastically reduced, thermodynamically driving the analyte into the headspace and maximizing extraction efficiency.

-

-

Immediately spike the sample with 50 µL of the Working IS Solution (yielding a final IS concentration of 10 µg/L).

-

Seal the vial instantly with a PTFE/silicone septum crimp cap to prevent evaporative loss[6].

Headspace SPME Extraction

-

Equilibration: Place the vial in an automated thermostatic agitator at 40 °C for 10 minutes. This ensures the liquid and vapor phases reach thermodynamic equilibrium.

-

Extraction: Pierce the septum with a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber. Expose the fiber to the headspace for exactly 20 minutes at 40 °C[6].

-

Mechanistic Insight: The CAR/PDMS coating is highly specific for low-molecular-weight volatile sulfur compounds, providing superior adsorption capacity compared to standard PDMS fibers.

-

GC-MS Analysis Parameters

-

Desorption: Retract the fiber and immediately insert it into the GC inlet. Desorb at 250 °C for 3 minutes in splitless mode[5].

-

Chromatographic Separation:

-

Column: DB-624 (30 m × 0.32 mm ID × 1.8 µm film thickness) or equivalent VOC-specific column.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature 35 °C (hold 3 min), ramp at 10 °C/min to 150 °C, then ramp at 25 °C/min to 230 °C (hold 2 min).

-

-

Mass Spectrometry (SIM Mode):

-

Operate the MS in Electron Ionization (EI) mode at 70 eV.

-

Use Selected Ion Monitoring (SIM) to maximize sensitivity and eliminate matrix background noise[6].

-

DMS: m/z 62 (Quantifier), m/z 47 (Qualifier).

-

DMS-d3: m/z 65 (Quantifier), m/z 50 (Qualifier).

-

Data Processing & Causality

In a standard external calibration, matrix effects (such as ethanol competing for SPME fiber binding sites) would artificially lower the calculated concentration. In SIDA, this is mathematically nullified.

-

Calculate the Peak Area Ratio (PAR): PAR=Area of DMS-d3 (m/z 65)Area of DMS (m/z 62)

-

Determine the Response Factor (RF): Plot the PAR of the calibration standards against their known concentration ratios. The slope of this linear regression is the Response Factor.

-

Calculate Absolute Concentration: Because the IS undergoes the exact same extraction efficiency ( EDMS=EIS ), the final concentration is calculated as:

[DMS]=RFPAR×[DMS-d3]

Table 2: Example Validation Metrics for IDMS of DMS

| Parameter | Value / Range | Causality / Implication |

| Linear Dynamic Range | 1.0 – 500 µg/L | Covers trace environmental levels to severe brewing off-flavors. |

| Limit of Detection (LOD) | < 0.05 µg/L | Achieved by combining HS-SPME pre-concentration with SIM-MS[1]. |

| Recovery | 98% - 102% | Isotope dilution perfectly corrects for matrix-induced suppression[3]. |

| Coefficient of Variation (CV) | < 3.0% | High precision driven by the identical physical behavior of the d3-isotopologue. |

References

-

[4] Title: CAS 4752-12-9: (methyl sulfide)-1,1,1-D3 | CymitQuimica Source: cymitquimica.com URL:

-

[3] Title: The Power of Stable Isotope Dilution Assays in Brewing - Brewing Science Source: brewingscience.de URL:

-

[5] Title: Headspace Solid-Phase Microextraction for the Analysis of Dimethyl Sulfide in Beer | Journal of Agricultural and Food Chemistry Source: acs.org URL:

-

[6] Title: Dimethylsulfide in beer - MASONACO Source: masonaco.org URL:

-

[1] Title: Analytical Chemistry Vol. 71 No. 24 - ACS Publications Source: acs.org URL:

-

[2] Title: determination of dimethyl sulphide in brewery samples by headspace gas chromatography mass spectrometry (hs-gc/ms) Source: proquest.com URL:

Sources

Application Note: High-Precision Quantification of Dimethyl Sulfide in Marine Waters Using a Methane-d3, (methylthio)- Spiking Protocol

Introduction

Volatile organic sulfur compounds (VOSCs) are critical components of the global sulfur cycle and play a significant role in atmospheric chemistry and climate regulation.[1][2][3] Dimethyl sulfide (DMS), primarily produced by marine phytoplankton and bacteria from its precursor dimethylsulfoniopropionate (DMSP), is the most abundant biogenic sulfur compound emitted from the oceans to the atmosphere.[1][4][5] Accurate measurement of DMS concentrations in seawater is essential for understanding its biogeochemical cycling and estimating its flux to the atmosphere, which influences aerosol and cloud formation.[6]

However, the volatile nature of DMS and its presence at trace concentrations (typically <0.1 to 90 nM) in a complex seawater matrix present significant analytical challenges.[4] Sample collection, storage, and preparation can be major sources of error due to analyte loss. To overcome these challenges, a robust analytical methodology is required. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest metrological quality for trace analysis.[7][8][9]

This application note provides a detailed protocol for the high-precision quantification of DMS in marine water samples using methane-d3, (methylthio)- as a deuterated internal standard. By "spiking" samples with a known quantity of this isotopically labeled analogue, the method compensates for analyte losses during sample handling and analysis, ensuring highly accurate and reproducible results.[4][10] This self-validating system is designed for researchers in marine chemistry, environmental science, and drug development professionals requiring precise quantification of volatile compounds.

Principle of the Method: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is an internal standard-based method that relies on altering the natural isotopic ratio of the analyte in a sample.[9][11] The core principle is as follows:

-

Spiking: A known amount of an isotopically enriched standard (in this case, methane-d3, (methylthio)-, or CD₃SCH₃) is added to a known amount of the sample containing the analyte with a natural isotopic abundance (DMS, or CH₃SCH₃).

-

Equilibration: The labeled standard (spike) is thoroughly mixed with the sample, allowing it to equilibrate with the native analyte. Crucially, the labeled standard and the native analyte are chemically identical and thus behave identically during every subsequent step of extraction, concentration, and injection.[9]

-

Analysis: The sample is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer separates and detects the ions based on their mass-to-charge ratio (m/z). For DMS, the primary ion will be at m/z 62 (for C₂H₆S⁺), while the deuterated standard will be at m/z 65 (for C₂H₃D₃S⁺).

-

Quantification: The concentration of the native analyte is calculated from the measured ratio of the analyte to the isotopically labeled standard, the known amount of the standard added, and the weight of the sample.[9] Because the measurement is based on a ratio, any proportional loss of analyte during sample workup is inherently corrected, as the standard is lost in the same proportion.[4][10]

Experimental Protocols

This section details the step-by-step methodology for sample collection, preparation, and analysis.

PART 1: Materials and Reagents

-

Internal Standard: Methane-d3, (methylthio)- (CD₃SCH₃) or Dimethyl-d6 Sulfide (CD₃SCD₃). Note: DMS-d6 is more commonly cited and commercially available; the protocol is identical.[4]

-

Solvents: Methanol (purge-and-trap grade or equivalent).

-

Reagents: Sulfuric acid (H₂SO₄), 2 M solution; High-purity water (Milli-Q or equivalent).

-

Gases: High-purity Nitrogen (N₂) or Helium (He) for purging.

-

Apparatus:

-

Gas-tight syringes (10 µL, 100 µL, 500 µL).

-

Volumetric flasks (various sizes).

-

Autosampler vials (20 mL headspace or 40 mL VOA) with PTFE/silicone septa.

-

Filtration apparatus with 0.7 µm glass fiber filters (GF/F).

-

Purge and Trap (P&T) concentrator system.

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

PART 2: Preparation of Spiking Solution

The accuracy of IDMS is fundamentally linked to the precise preparation of the internal standard solution.

-

Stock Solution (~1 mM):

-

Carefully weigh approximately 10-20 mg of pure methane-d3, (methylthio)- into a pre-weighed volumetric flask containing methanol.

-

Record the exact weight and dilute to the mark with methanol to create a concentrated stock solution.

-

Store at 4°C in an amber vial with a PTFE-lined cap to prevent degradation and volatilization.

-

-

Working Solution (~10 nM):

-

Perform a series of serial dilutions of the stock solution using high-purity water.

-

Causality: Preparing a working solution in water mimics the sample matrix and ensures miscibility upon spiking. The concentration should be chosen to be in a similar range as the expected DMS concentrations in the marine water samples.[4] This ensures an optimal analyte-to-standard ratio for the MS detector, maximizing precision.

-

| Parameter | Specification | Rationale |

| Standard | Methane-d3, (methylthio)- | Chemically identical to DMS, ensuring co-behavior during analysis. The +3 Da mass difference allows for clear separation by MS. |

| Stock Solution Solvent | Methanol | Good solubility for the standard and compatible with GC analysis. |

| Working Solution Solvent | High-Purity Water | Matches the sample matrix for accurate spiking. |

| Working Conc. | ~10 nM | Should approximate the expected analyte concentration for optimal isotope ratio measurement.[4] |

PART 3: Sample Collection and Preservation

Proper sample handling is critical to prevent the loss of volatile DMS.

-

Collection: Collect seawater samples using a clean sampling device (e.g., Niskin bottle). Transfer the water gently into a clean glass bottle, minimizing turbulence to prevent DMS loss through air-water exchange.

-

Filtration: Immediately filter the seawater through a 0.7 µm GF/F filter under low pressure.[12]

-

Causality: This step removes phytoplankton and other particulate matter that could produce or consume DMS after sampling, thereby preserving the in-situ concentration.[12]

-

-

Preservation: Transfer a known volume (e.g., 20-40 mL) of the filtrate into a VOA vial. Add 50 µL of 2 M sulfuric acid.[12]

-

Causality: Acidification to a pH < 3 inhibits bacterial activity, which is a major sink for DMS in seawater.[12]

-

-

Storage: Store samples refrigerated (4°C) until analysis. Analysis should be performed as soon as possible, though acidified samples have been shown to be stable for up to 56 hours.[13]

PART 4: Spiking and Analysis Workflow

The following workflow integrates the spiking protocol with a standard Purge and Trap GC-MS analysis.

-

Sample Preparation: Allow the preserved seawater sample to reach room temperature.

-

Spiking: Using a calibrated gas-tight syringe, add a precise volume (e.g., 100 µL) of the methane-d3, (methylthio)- working solution to a known volume of the seawater sample in a purge vessel.

-

Purging: Immediately purge the sample with high-purity helium or nitrogen at a controlled flow rate (e.g., 40 mL/min) for a set time (e.g., 15 min).

-

Causality: The inert gas strips the volatile DMS and the deuterated standard from the water matrix.

-

-

Trapping: The purged gases are passed through an analytical trap (e.g., containing Tenax or a multi-bed sorbent) at a low temperature. This step concentrates the analytes.[14]

-

Desorption: The trap is rapidly heated, and the analytes are desorbed and transferred to the GC column. A cryogenic trap at the head of the GC column can be used to focus the analytes into a sharp band, improving chromatographic peak shape.

-

GC-MS Analysis: The analytes are separated on the GC column and detected by the MS.

| Instrument | Parameter | Setting |

| Purge and Trap | Purge Gas | Helium |

| Purge Flow | 40 mL/min | |

| Purge Time | 15 min | |

| Desorb Temp. | 250°C | |

| Gas Chromatograph | Column | e.g., DB-VRX (60 m x 0.25 mm) |

| Oven Program | 40°C (hold 2 min), ramp to 200°C | |

| Carrier Gas | Helium | |

| Mass Spectrometer | Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) | |

| Monitored Ions (m/z) | 62 (for DMS), 65 (for methane-d3, (methylthio)-) |

Data Analysis and Quality Control

The concentration of DMS in the original sample is calculated using the following isotope dilution equation:

Cₓ = (Cₛ * Vₛ * Aₓ) / (Vₓ * Aₛ)

Where:

-

Cₓ = Concentration of DMS in the sample (analyte)

-

Cₛ = Concentration of the spiking solution

-

Vₛ = Volume of the spiking solution added

-

Vₓ = Volume of the seawater sample

-

Aₓ = Peak area of the analyte (m/z 62)

-

Aₛ = Peak area of the internal standard (m/z 65)

Quality Control (QC):

-

Method Blanks: Analyze high-purity water spiked with the internal standard to check for contamination.

-

Replicate Analyses: Analyze replicate samples to assess method precision. A precision of <5% is typically achievable with this method.[4]

-

Calibration Verification: Although IDMS is not reliant on an external calibration curve, analyzing a certified reference material (if available) can validate the overall methodology.

Workflow Visualization

Caption: Workflow for DMS analysis using a deuterated internal standard.

Conclusion

The use of methane-d3, (methylthio)- as an internal standard coupled with Isotope Dilution Mass Spectrometry provides a robust, accurate, and self-validating method for the quantification of dimethyl sulfide in marine water samples. This protocol effectively mitigates the challenges associated with analyte volatility and complex sample matrices. By explaining the causality behind each step, from sample preservation to the principles of IDMS, this application note provides researchers with a comprehensive guide to achieving high-quality data for critical biogeochemical and environmental studies.

References

-

Taylor & Francis. (2008, September 20). Mass spectrometric isotope dilution analysis for accurate determination of elements in environmental samples. Retrieved from [Link]

-

Ridgway, R. G., Thornton, D. C. O., & Bandy, A. R. (1999). Methodology for Analyzing Dimethyl Sulfide and Dimethyl Sulfoniopropionate in Seawater Using Deuterated Internal Standards. Analytical Chemistry, 71(23), 5371–5376. Retrieved from [Link]

-

ENVcrm. Isotope Dilution Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (1999, October 29). Methodology for Analyzing Dimethyl Sulfide and Dimethyl Sulfoniopropionate in Seawater Using Deuterated Internal Standards. Analytical Chemistry. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. Methodology for Analyzing Dimethyl Sulfide and Dimethyl Sulfoniopropionate in Seawater Using Deuterated Internal Standards. Retrieved from [Link]

-

Niki, E., et al. (2004). Simple Determination of Dimethylsulfide (DMS) and Dimethylsulfoniopropionate (DMSP) Using Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, May 6). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

-

Lee, G., et al. (2023). Production of Oxygen‐ and Sulfur‐Containing Volatile Organic Compounds by Marine Bacteria From Coastal Seawater. Journal of Geophysical Research: Biogeosciences, 128(10). Retrieved from [Link]

-

Yang, M., et al. (2024). Spatial and seasonal variability in volatile organic sulfur compounds in seawater and the overlying atmosphere of the Bohai and Yellow seas. Biogeosciences, 21(1), 1-18. Retrieved from [Link]

-

Li, Z., et al. (2024). Revealing the Marine Cycles of Volatile Sulfur Compounds and Their Biogeochemical Controls: A Case of the Western North Pacific. Environmental Science & Technology. Retrieved from [Link]

-

Bravo-Linares, C., & Mudge, S. M. (2009). Temporal trends and identification of the sources of volatile organic compounds in coastal seawater. Journal of Environmental Monitoring, 11(4), 843-851. Retrieved from [Link]

-

Yang, M., et al. (2020). Underway seawater and atmospheric measurements of volatile organic compounds in the Southern Ocean. Biogeosciences, 17(9), 2529-2552. Retrieved from [Link]

-

National Center for Biotechnology Information. Methane, tris(methylthio)-. PubChem. Retrieved from [Link]

-

ResearchGate. Protocols for the Quantification of Dimethyl Sulfide (DMS) and Other Volatile Organic Compounds in Aquatic Environments. Retrieved from [Link]

-

Cheméo. Dithiomethane, methyl - Chemical & Physical Properties. Retrieved from [Link]

-

Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International Journal of Environmental Research and Public Health, 9(11), 4033-4055. Retrieved from [Link]

-

National Institute of Standards and Technology. (2023). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. Retrieved from [Link]

-

Cheméo. Chemical Properties of Methanethiol (CAS 74-93-1). Retrieved from [Link]

-

JAMSTEC. 8.3 Distributions of atmospheric and sea water DMS. Retrieved from [Link]

-

National Institute of Standards and Technology. Methane, tris(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Xu, S. (2019). Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD). Journal of Chromatography A, 1599, 149-156. Retrieved from [Link]

-

ResearchGate. Transformation of dimethyl Sulfoxide into bis(methylsulfanyl)methane. Retrieved from [Link]

-

National Center for Biotechnology Information. 2,4-Dithiapentane. PubChem. Retrieved from [Link]

-

Organic Syntheses. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Retrieved from [Link]

-

Spatzal, T., et al. (2023). Methylthio-alkane reductases use nitrogenase metalloclusters for carbon–sulfur bond cleavage. Nature Chemical Biology, 19(11), 1362-1368. Retrieved from [Link]

-

National Institute for Environmental Studies (NIES). Measuring DMS and VOC Flux at the Ocean-atmosphere Interface and Evaluation of Gas Transfer Coefficient. Retrieved from [Link]

-

Royer, S. J., et al. (2024). Marine emissions of methanethiol increase aerosol cooling in the Southern Ocean. Science, 386(6725). Retrieved from [Link]

-

Gebser, S., et al. (2023). Concentrations of dissolved dimethyl sulfide (DMS), methanethiol and other trace gases in context of microbial communities from the temperate Atlantic to the Arctic Ocean. Biogeosciences, 20(4), 693-713. Retrieved from [Link]

-

MDPI. (2024). (10E,15Z)-12-(Dimethylsulfonio)-9,13-dihydroxyoctadeca-10,15-dienoate. Retrieved from [Link]

-

ResearchGate. (2019). Methanethiol and Dimethylsulfide Cycling in Stiffkey Saltmarsh. Retrieved from [Link]

-

Carrión, O., et al. (2019). Methanethiol and Dimethylsulfide Cycling in Stiffkey Saltmarsh. Frontiers in Microbiology, 10, 1010. Retrieved from [Link]

Sources

- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 2. bg.copernicus.org [bg.copernicus.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pure.hw.ac.uk [pure.hw.ac.uk]

- 6. env.go.jp [env.go.jp]

- 7. tandfonline.com [tandfonline.com]

- 8. envcrm.com [envcrm.com]

- 9. epa.gov [epa.gov]

- 10. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. www-lidar.nies.go.jp [www-lidar.nies.go.jp]

Application Note: Robust Quantification of Volatile Sulfur Compounds via HS-SPME-GC-MS Using Methane-d3, (methylthio)- as an Isotopic Internal Standard

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Drug Development Professionals Matrix Applications: Food & Beverage, Biological Fluids, and Environmental Samples

Executive Summary & Mechanistic Rationale

Volatile sulfur compounds (VSCs)—such as dimethyl sulfide (DMS), dimethyl disulfide (DMDS), and methanethiol—are highly reactive, low-molecular-weight analytes that critically impact the flavor profiles of foods and beverages[1], and serve as important biomarkers in biological metabolomics[2]. However, their trace-level concentrations and high volatility make accurate quantification notoriously difficult.

Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the gold standard for VSC analysis due to its solventless, highly sensitive nature[3]. Yet, SPME is an equilibrium-driven, non-exhaustive extraction technique. Variations in the sample matrix (e.g., ethanol content in spirits, lipid content in biological fluids) drastically alter the analyte partition coefficients ( Khs/matrix )[1].

The Isotopic Dilution Imperative: To achieve absolute quantification and correct for matrix-induced competitive displacement on the SPME fiber, an isotopically labeled internal standard is required[2]. This protocol utilizes Methane-d3, (methylthio)- (CAS: 4752-12-9), also known as methyl-d3 methyl sulfide ( CD3SCH3 )[4]. Because it shares the exact physicochemical properties of native DMS, it co-volatilizes, co-extracts, and co-elutes with the target analytes, experiencing identical matrix suppression and MS ionization efficiencies. This self-validating internal standardization ensures the Analyte/IS response ratio remains constant regardless of matrix complexity.

Equilibrium Dynamics & Workflow Visualization

The extraction of VSCs relies on a three-phase equilibrium model: the liquid matrix, the headspace gas, and the polymeric fiber coating.

Caption: Three-phase equilibrium dynamics in Headspace SPME for VSC quantification.

Caption: Step-by-step HS-SPME-GC-MS workflow utilizing isotopic internal standardization.

Experimental Protocol

Reagents and Materials

-

Internal Standard (IS): Methane-d3, (methylthio)- ( CD3SCH3 , MW: 65.15 g/mol , Purity ≥ 98 atom % D)[4].

-

Target Analytes: Dimethyl sulfide (DMS), Dimethyl disulfide (DMDS), Dimethyl trisulfide (DMTS).

-

Matrix Modifiers: Sodium chloride (NaCl, analytical grade), Ethylenediaminetetraacetic acid (EDTA)[1].

-

SPME Fiber: 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[1][3].

Step-by-Step Sample Preparation

Causality Note: VSCs are prone to transition-metal-catalyzed oxidation (e.g., thiols converting to disulfides). The addition of EDTA chelates these metals, freezing the VSC profile in its native state[1].

-

Matrix Modification: Transfer 5.0 mL of the liquid sample (or 2-3 g of homogenized solid sample diluted in distilled water[3]) into a 20 mL precision glass headspace vial.

-

Salting-Out & Chelation: Add 1.0 g of NaCl (20% w/v) and 50 mg of EDTA (1% w/v) to the vial[1]. The high ionic strength decreases the aqueous solubility of non-polar VSCs, driving them into the headspace.

-

IS Spiking: Inject 10 µL of the Methane-d3, (methylthio)- working solution (e.g., 5.0 µg/mL in methanol) beneath the surface of the liquid.

-

Sealing: Immediately seal the vial with a PTFE/silicone septum cap to prevent evaporative loss.

HS-SPME Extraction Parameters

Causality Note: The DVB/CAR/PDMS mixed-bed fiber is selected because the microporous Carboxen efficiently traps low-MW compounds (like DMS), while the mesoporous DVB captures larger semi-volatiles (like DMTS)[1][3].

-

Pre-Equilibration: Incubate the vial at 35 °C for 10 minutes with orbital agitation (250 rpm)[3].

-

Extraction: Expose the DVB/CAR/PDMS fiber to the headspace at 35 °C for exactly 30 minutes[1]. Extraction temperature is kept relatively low (35 °C) because adsorption is an exothermic process; higher temperatures would prematurely shift the equilibrium back into the headspace.

-

Desorption: Retract the fiber and immediately insert it into the GC inlet. Desorb at 250 °C for 10 minutes in splitless mode (or split 10:1 depending on column capacity)[3].

GC-MS Analytical Parameters

-

Column: DB-WAX (30 m × 0.25 mm × 0.25 µm) or equivalent polar capillary column[3].

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min[3].

-

Oven Program: 35 °C (hold 2 min) → ramp at 5 °C/min to 130 °C → ramp at 10 °C/min to 225 °C (hold 5 min)[3].

-

MS Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Data Presentation & Method Optimization

Table 1: Optimized HS-SPME Parameters

| Parameter | Optimized Value | Mechanistic Rationale |

| Fiber Coating | 50/30 μm DVB/CAR/PDMS | Bipolar mixed-bed captures both low-MW (CAR) and semi-volatile (DVB) sulfur compounds[1]. |

| Matrix Modifier | 20% w/v NaCl + 1% EDTA | NaCl drives salting-out; EDTA chelates metals to prevent thiol oxidation[1]. |

| Extraction Temp | 35 °C | Balances volatilization kinetics with the exothermic nature of fiber adsorption[1]. |

| Extraction Time | 30 min | Ensures pseudo-equilibrium for trace VSCs without causing competitive displacement of lighter analytes by heavier ones[1]. |

| Desorption | 250 °C for 10 min | Rapid thermal release in the GC inlet; prevents carryover[3]. |

Table 2: GC-MS SIM Parameters for Target VSCs and IS

Note: Methane-d3, (methylthio)- ( CD3SCH3 ) shifts the molecular ion from m/z 62 to m/z 65, allowing for perfect spectral resolution from native DMS.

| Compound | CAS Number | Target Ion (m/z) | Qualifier Ions (m/z) | Role |

| Dimethyl sulfide (DMS) | 75-18-3 | 62 | 47, 45 | Target Analyte |

| Methane-d3, (methylthio)- | 4752-12-9 | 65 | 50, 47 | Internal Standard |

| Dimethyl disulfide (DMDS) | 624-92-0 | 94 | 79, 45 | Target Analyte |

| Dimethyl trisulfide (DMTS) | 3658-80-8 | 126 | 111, 79 | Target Analyte |

References

-

Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. National Center for Biotechnology Information (PMC). Available at:[Link][1]

-

Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. Frontiers in Nutrition. Available at:[Link][3]

-

In vivo quantification of volatile organoselenium compounds released by bacteria exposed to selenium with HS-SPME-GC-MS. Effect of selenite and selenium nanoparticles. PubMed (National Library of Medicine). Available at:[Link][2]

Sources

- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo quantification of volatile organoselenium compounds released by bacteria exposed to selenium with HS-SPME-GC-MS. Effect of selenite and selenium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]

- 4. cymitquimica.com [cymitquimica.com]

Quantifying Biogenic Sulfur Emissions: High-Precision Isotope Dilution Mass Spectrometry using Methane-d3, (methylthio)-

Target Audience: Analytical Chemists, Environmental Scientists, and Biogeochemical Researchers

Introduction & Rationale

Dimethyl sulfide (DMS, CH3SCH3 ) is the most abundant biological sulfur compound emitted from the global ocean to the atmosphere. Originating primarily from the enzymatic cleavage of phytoplankton-derived dimethylsulfoniopropionate (DMSP), atmospheric DMS is rapidly oxidized into sulfate aerosols, which act as cloud condensation nuclei (CCN) and play a critical role in Earth's radiative balance[1].

Quantifying trace levels of DMS in complex matrices (e.g., seawater, marine boundary layer air) presents severe analytical challenges. The molecule is highly volatile, prone to rapid oxidation, and subject to variable extraction efficiencies during sample preparation[2]. To overcome these limitations, modern analytical workflows employ Isotope Dilution Mass Spectrometry (IDMS) using the isotopically labeled internal standard methane-d3, (methylthio)- (systematic IUPAC name), commonly referred to as DMS-d3 ( CD3SCH3 ).

By leveraging the identical physicochemical behavior of the native analyte and its deuterated counterpart, IDMS establishes a self-validating analytical system capable of correcting for matrix effects, purging losses, and instrument drift in real-time[3].

Biogeochemical pathway of biogenic DMS from marine phytoplankton to atmospheric sulfate aerosols.

Mechanistic Principles of Isotope Dilution (Causality & E-E-A-T)

The core principle of IDMS relies on the fact that isotopic substitution (replacing three hydrogen atoms with deuterium) alters the mass of the molecule without significantly altering its chemical reactivity, boiling point, or Henry's law constant[4].

The Self-Validating System

When a precisely known amount of DMS-d3 is spiked into a seawater sample prior to extraction, it undergoes the exact same physical and chemical stresses as the native DMS.

-

Causality of Matrix Correction: In seawater, high concentrations of dissolved organic matter (DOM) and salts can suppress the volatility of trace gases during sparging. Because DMS and DMS-d3 partition identically between the aqueous and gaseous phases, any suppression affects both isotopologues equally[5].

-

Causality of Drift Correction: In atmospheric flux measurements using Atmospheric Pressure Ionization Mass Spectrometry (APIMS), fluctuating ambient humidity drastically alters the ionization efficiency of the corona discharge source. A continuous spike of DMS-d3 corrects for this because the ratio of the protonated ions ( [DMS+H]+ / [DMS-d3+H]+ ) remains independent of absolute ionization yield[6].

The final quantification is derived purely from the isotopic ratio rather than absolute signal intensity, rendering the method immune to partial analyte loss.

Quantitative Data Presentation

To successfully resolve native DMS from methane-d3, (methylthio)-, mass spectrometers must be tuned to specific molecular or protonated ions depending on the ionization source.

| Analyte | Chemical Formula | Molecular Weight | Target Ion (EI-GC-MS) | Target Ion (APIMS / PTR-MS) | Typical LOD (Aqueous) |

| Dimethyl Sulfide (Native) | CH3SCH3 | 62.13 g/mol | m/z 62, 47 | m/z 63 [M+H]+ | 0.03 – 0.5 nM |

| Methane-d3, (methylthio)- | CD3SCH3 | 65.15 g/mol | m/z 65, 50 | m/z 66 [M+H]+ | N/A (Internal Std) |

Table 1: Mass spectrometric parameters and limits of detection (LOD) for DMS isotopologues across different analytical platforms.

Experimental Protocols

Protocol A: Seawater DMS Quantification via Purge-and-Trap GC-MS

This protocol is designed for discrete aqueous samples, utilizing isotopic dilution to correct for incomplete sparging and trapping inefficiencies[4].

-

Sample Collection & Preservation: Collect seawater using Niskin bottles. Gently filter through a 0.2 µm GF/F filter to remove biological particulates (halting further DMSP-to-DMS conversion). Store in gas-tight glass vials with zero headspace at 4°C.

-